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The DeepMind 21 (DM21) functional represents a significant advancement in the field of

Density Functional Theory (DFT), leveraging machine learning to address long-standing

systematic errors inherent in conventional functionals.[1][2] Developed by researchers at

DeepMind, DM21 employs a neural network to approximate the exchange-correlation

functional, demonstrating state-of-the-art accuracy across a range of chemical benchmarks.[1]

[2] This technical guide provides an in-depth overview of the core advantages of the DM21
functional, its performance metrics, and the computational methodologies for its application.

Core Advantages of the DM21 Functional
The primary advantage of the DM21 functional lies in its ability to mitigate the delocalization

and spin symmetry-breaking errors that plague many widely used density functional

approximations.[2] These errors stem from the incorrect description of systems with "fractional

electron character," leading to significant inaccuracies in predicting reaction barriers, band

gaps, and the properties of charged and open-shell species.

1. Mitigation of Fractional Charge and Spin Errors:

DM21 was specifically trained to recognize and correctly handle systems with fractional

charges and spins.[2][3] This allows for a more accurate description of:
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Dissociation of covalent bonds: Traditional functionals often incorrectly predict that separated

fragments retain a partial charge, a manifestation of the delocalization error. DM21 provides

a more physical description of bond breaking, leading to more accurate dissociation energy

curves.[2]

Charged systems: The delocalization error can lead to an artificial spreading of charge in

molecules, which is problematic for describing localized charges in, for example, amino acid

side chains or drug-receptor interactions. DM21 correctly localizes charge on a single

molecule in a system of two adjacent molecules, unlike traditional functionals like B3LYP

which may incorrectly smear the charge over both.[2]

Spin states: For systems with unpaired electrons, many functionals artificially break spin

symmetry to achieve a lower energy state. DM21 is designed to better preserve spin

symmetry, providing a more accurate description of open-shell systems.[2]

2. High Accuracy on Benchmark Datasets:

DM21 has demonstrated exceptional performance on a variety of established quantum

chemistry benchmarks, often outperforming highly-parameterized hybrid and even approaching

the accuracy of more computationally expensive double-hybrid functionals.[1]

3. Open-Source Availability:

The DM21 functional is publicly available as an extension to the popular open-source quantum

chemistry software package, PySCF, facilitating its adoption and use by the broader scientific

community.[1]

Performance Benchmarks
The performance of DM21 has been rigorously evaluated against a range of other DFT

functionals on several key benchmark datasets. The following tables summarize the Mean

Absolute Errors (MAEs) in kcal/mol for various chemical tasks.

Table 1: Performance on General Chemistry Benchmarks (kcal/mol)
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Functional
GMTKN55 (Overall
MAE)

QM9 (MAE) BBB (MAE)

DM21 1.5[4] < 5[5]
Excellent

Performance[6]

SCAN 3.6[4] ~5[5] -

ωB97X-V - ~5[5] -

B3LYP - > 5[5] -

PBE - > 10[5] -

Table 2: Performance on Transition Metal Chemistry (TMC117 Dataset, kcal/mol)

Method Median Absolute Error
Mean Absolute Error
(Converged)

DM21@DM21 (self-consistent) 2.6[7] 3.13[8]

DM21@B3LYP 2.3[7] 2.93[8]

B3LYP@B3LYP (self-

consistent)
3.0[7] 2.73[8]

Note: DM21 can struggle with self-consistent field (SCF) convergence for some transition metal

complexes.[7] Using the electron density from a converged B3LYP calculation (DM21@B3LYP)

can be a practical approach to leverage the accuracy of DM21 in these cases.[7]

Table 3: Performance for Water Clusters (Absolute Errors in kcal/mol relative to CCSD(T))
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System DM21 ωB97M-V DC-SCAN

(H₂O)₂₋₁₀ Clusters

(Interaction Energy)

Varies with cluster

size[9]

Smaller MAE than

DM21[9]

Closest agreement

with reference[9]

H₃O⁺(H₂O)ₙ &

OH⁻(H₂O)ₙ (Binding

Energy)

Varies with cluster

size[9]
- -

H₃O⁺(H₂O)ₙ &

OH⁻(H₂O)ₙ

(Interaction Energy)

Varies with cluster

size[9]
- -

Note: While DM21 shows promise, its accuracy for the energetics of aqueous clusters can vary

significantly with the size of the cluster.[9]

Computational Protocols
The following provides a general methodology for performing calculations using the DM21
functional.

1. Software and Installation:

The DM21 functional is implemented in the PySCF software library.[1] Installation instructions

for PySCF and the DM21 extension can be found on their respective GitHub repositories.

2. Single-Point Energy Calculations:

A typical script for a single-point energy calculation on a molecule using DM21 in PySCF would

involve:

Defining the molecule's geometry and basis set (e.g., def2-QZVPPD).

Specifying the 'dm21' functional.

Running the self-consistent field (SCF) calculation.

3. Geometry Optimization:
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Geometry optimization with DM21 requires numerical differentiation to compute the nuclear

gradients, as analytical gradients are not yet available.[8] This can be computationally more

demanding than with analytical gradient-enabled functionals. The optimization procedure

involves:

Defining the molecule and basis set.

Specifying the 'dm21' functional.

Using a numerical gradient-based optimizer to find the minimum energy geometry.

4. Benchmark Evaluations:

To replicate the benchmark results, the following protocol is generally followed:

Obtain the molecular geometries for the desired benchmark set (e.g., GMTKN55, QM9).

For each molecule, perform a single-point energy calculation using DM21 and the chosen

basis set.

Calculate the relevant energy differences (e.g., reaction energies, atomization energies).

Compare the calculated values to the high-level theoretical reference values provided with

the benchmark set to determine the error.

Visualizing the DM21 Workflow and Logic
To better understand the conceptual underpinnings of DM21, the following diagrams illustrate

its workflow and the problem it addresses.
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DM21 Computational Workflow

Input Features

DM21 Neural Network

Output

Electron Density (ρ)

Multilayer Perceptron (MLP)

Density Gradient (∇ρ) Kinetic Energy Density (τ) Local Hartree-Fock Exchange

Exchange-Correlation Energy (Exc)

Click to download full resolution via product page

Caption: Conceptual workflow of the DM21 functional.

Addressing Fractional Electron Errors with DM21

The Problem in Conventional DFT The DM21 Solution

Systems with Fractional
Electron Character

Delocalization Error
(e.g., incorrect charge separation)

Spin Symmetry Breaking
(e.g., incorrect bond dissociation)

Training on Fractional
Charge and Spin Data

DM21 Neural Network Functional

Correct Piecewise Linearity
and Spin Symmetry
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Caption: Logical diagram of how DM21 addresses fractional electron errors.

Limitations and Future Directions
Despite its successes, DM21 has some limitations. As noted, it can exhibit convergence issues

for transition metal systems, and its performance for aqueous clusters is not uniformly superior

to other modern functionals.[7][10] Furthermore, being a neural network-based functional, it is

inherently more computationally expensive than traditional analytical functionals, and the lack

of analytical gradients hinders its efficiency for geometry optimizations.[8]

Future developments in machine-learned functionals will likely focus on improving

computational efficiency, perhaps through techniques like resolution of identity, and expanding

the training data to enhance performance for a wider range of chemical systems, including

heavier elements and condensed-phase environments. The continued integration of machine

learning with fundamental physical constraints promises to further advance the accuracy and

applicability of DFT in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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